2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine
Description
Properties
IUPAC Name |
2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4,6H,1-3,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRYZWSSXVHDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine typically involves the chlorination of 4,5,6,7-tetrahydro-1-benzothiophen-4-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 2-position of the benzothiophene ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination reactions using appropriate chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- IUPAC Name : 2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine
- Molecular Formula : C8H10ClNS
- CAS Number : 20348975
- Molecular Weight : 187.69 g/mol
The structure of this compound features a benzothiophene ring system with a chlorine atom and an amine group, which contributes to its reactivity and potential biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets.
Case Study: Antidepressant Activity
Research has shown that derivatives of benzothiophene compounds exhibit antidepressant-like effects in animal models. For instance, modifications to the benzothiophene core have resulted in compounds that demonstrate significant activity in the serotonin reuptake inhibition assay, suggesting potential use as antidepressants .
Neuropharmacology
The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in neuropharmacology.
Case Study: Dopamine Receptor Interaction
Studies indicate that similar benzothiophene derivatives can selectively bind to dopamine receptors. This interaction is crucial for developing treatments for conditions such as schizophrenia and Parkinson's disease. The binding affinity and selectivity of these compounds can be optimized through structural modifications .
Material Science
In material science, this compound is being explored for its potential use in organic electronics.
Data Table: Properties of Organic Semiconductors
| Property | Value |
|---|---|
| Band Gap | 2.0 eV |
| Charge Mobility | 0.1 cm²/V·s |
| Thermal Stability | Up to 300°C |
These properties suggest that this compound could be incorporated into organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to its suitable electronic characteristics .
Mechanism of Action
The mechanism of action of 2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine involves its interaction with specific molecular targets. The chlorine atom and the benzothiophene ring play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine with three analogs, focusing on structural features, synthesis, and analytical data.
Structural and Functional Group Analysis
Key Observations :
- The tetrahydrobenzothiophene core in the target compound and the butanamide derivative provides conformational rigidity compared to the planar benzene ring in 2-chloro-4,6-dinitroaniline .
- The butanamide substituent in introduces steric hindrance, likely reducing reactivity in nucleophilic substitution reactions compared to the primary amine in the target compound.
Analytical and Detection Data
- ATD-GC/MS Analysis : 2-Chloro-4,6-dinitroaniline and its bromo analog showed higher detection levels via ATD-GC/MS compared to solvent extraction methods, possibly due to superior desorption efficiency of volatile halogenated amines . The target compound’s amine group may similarly enhance detectability in thermal desorption-based methods.
- Solubility: The target compound’s amine group improves solubility in polar solvents (e.g., ethanol, acidic water), whereas the butanamide derivative is more lipophilic.
Biological Activity
2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine (CAS No. 1367932-33-9) is a heterocyclic compound with potential biological activity. This compound is characterized by its unique chemical structure, which includes a benzothiophene moiety and a chlorine substituent. The compound's molecular formula is CHClNS, and it has garnered attention for its potential applications in medicinal chemistry.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Anticholinesterase Activity : Compounds containing sulfur and nitrogen heterocycles have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for cholinergic signaling. Inhibiting these enzymes can be beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .
- Antiviral Properties : Some derivatives of benzothiophene have shown promise as antiviral agents. For instance, compounds that interact with viral polymerases or inhibit viral replication mechanisms are being explored in the context of diseases like hepatitis and HIV .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Cholinesterase Inhibition : A study focusing on nitrogen and sulfur-containing compounds found that certain derivatives effectively inhibited both AChE and BChE, suggesting potential therapeutic applications in neurodegenerative diseases .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of various benzothiophene derivatives have revealed that some exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .
- In Vivo Efficacy : Animal models have been used to assess the efficacy of related compounds in reducing tumor growth and improving survival rates in cancer models. For example, certain benzothiophene derivatives demonstrated significant antitumor activity in preclinical studies .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the standard synthetic routes for 2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of substituted benzothiophene precursors followed by chlorination and amination. For example, analogous procedures to those in describe refluxing with thionyl chloride (SOCl₂) to activate carboxylic acids, followed by nucleophilic substitution with amines. Yield optimization requires controlled temperature (e.g., 80°C for SOCl₂ reactions) and stoichiometric excess of reagents like pyrrolidine (1.7–2.0 equiv.) to drive the reaction to completion . Chromatographic purification (silica gel, ethyl acetate/hexane gradients) is critical for isolating the amine product, with yields ranging from 70–80% under optimized conditions.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential:
- ¹H NMR identifies protons on the tetrahydrobenzothiophene ring (δ 1.5–2.5 ppm for cyclohexene protons) and the amine group (δ 2.8–3.2 ppm, broad if NH₂ is present).
- ¹³C NMR resolves carbons adjacent to sulfur (C1: δ 120–130 ppm) and chlorinated positions (C2: δ 60–70 ppm). Overlapping signals, as noted in (e.g., unresolved C4 & C6), may require 2D NMR (HSQC, HMBC) for unambiguous assignment .
Mass spectrometry (ESI-MS) confirms molecular weight, while X-ray crystallography (via SHELX ) resolves stereochemistry if crystals are obtainable.
Q. How can researchers address solubility challenges during experimental workflows?
Methodological Answer: Due to the compound’s hydrophobic benzothiophene core, polar aprotic solvents (DMF, DMSO) are preferred for reactions. For purification, mixed-solvent systems (e.g., ethyl acetate/methanol gradients) improve solubility during column chromatography. Sonication or mild heating (40–50°C) aids dissolution for NMR analysis .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the benzothiophene core?
Methodological Answer: Directed ortho-lithiation (DoM) using strong bases like LiTMP (lithium tetramethylpiperidine) can achieve regioselective substitution at C4 or C5. For example, highlights trapping lithiated intermediates with electrophiles (e.g., aldehydes) to install functional groups while avoiding side reactions at chlorinated positions. Protecting the amine with Boc groups prior to lithiation improves selectivity . Computational modeling (DFT) may predict reactive sites, though experimental validation via NMR kinetics is critical.
Q. How can conflicting spectral data (e.g., NMR signal overlap) be resolved to confirm structure?
Methodological Answer: Triangulation of multiple techniques is key:
- 2D NMR (COSY, NOESY) resolves proton-proton correlations in crowded regions.
- X-ray crystallography (using SHELXL ) provides definitive bond lengths and angles.
- Variable-temperature NMR can separate overlapping signals by reducing rotational averaging (e.g., at –40°C). Cross-referencing with synthetic intermediates (e.g., chlorinated precursors) helps isolate assignment ambiguities .
Q. What catalytic systems are effective for C–N bond formation in benzothiophene derivatives?
Methodological Answer: Palladium-catalyzed Buchwald-Hartwig amination is widely used for aryl chlorides. For example, employs Pd(OAc)₂ with Xantphos ligand in toluene at 100°C to couple amines. Alternative methods include Ullmann coupling (CuI, 1,10-phenanthroline) in DMSO at 120°C. Catalyst loading (5–10 mol%) and ligand choice (e.g., BINAP for enantioselective amination) significantly impact efficiency .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The chloro group at C2 acts as an electron-withdrawing group, activating the ring for nucleophilic substitution but deactivating it for electrophilic attacks. Steric hindrance from the tetrahydro ring limits accessibility at C3 and C7. Computational studies (e.g., Fukui indices) can map electrophilic/nucleophilic regions, while Hammett plots quantify electronic effects .
Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) detects impurities <0.1%.
- GC-MS (DB-5 column) identifies volatile byproducts from chlorination steps.
- ICP-OES quantifies residual metal catalysts (e.g., Pd, Cu). Reference databases like NIST Chemistry WebBook aid in peak identification.
Data Contradiction & Validation
Q. How should researchers reconcile discrepancies between computational predictions and experimental results (e.g., reaction pathways)?
Methodological Answer: Re-evaluate computational parameters (e.g., solvent models, basis sets) using software like Gaussian. Experimental validation via kinetic isotope effects (KIEs) or intermediate trapping (e.g., TEMPO for radical pathways) can clarify mechanisms. Triangulation with in-situ IR or Raman spectroscopy monitors real-time reaction progress .
Q. What protocols ensure reproducibility in multi-step syntheses?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
